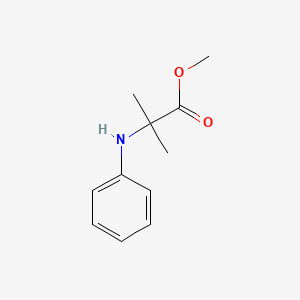

Methyl 2-methyl-N-phenylalaninate

Description

Structure

3D Structure

Properties

CAS No. |

20059-62-5 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-anilino-2-methylpropanoate |

InChI |

InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)12-9-7-5-4-6-8-9/h4-8,12H,1-3H3 |

InChI Key |

UWSZDTKNLYGFOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Methyl N Phenylalaninate and Its Analogues

Direct Esterification Approaches

Direct esterification of N-methylphenylalanine is a fundamental step in the synthesis of its methyl ester. Several methods have been employed, each with its own advantages and limitations.

Acid-Catalyzed Esterification (e.g., Thionyl Chloride/Methanol)

A common and effective method for the esterification of amino acids is the use of thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). commonorganicchemistry.comcommonorganicchemistry.com This system generates anhydrous hydrochloric acid (HCl) in situ, which catalyzes the esterification reaction. commonorganicchemistry.com For instance, L-phenylalanine can be converted to its methyl ester hydrochloride in high yield by reacting it with thionyl chloride in methanol at 0 °C, followed by stirring at room temperature. rsc.org A specific procedure involved adding thionyl chloride to a suspension of L-phenylalanine in methanol, resulting in a 97% yield of the corresponding methyl ester hydrochloride. rsc.org This method is advantageous due to its simplicity and the high yields often obtained. mdpi.com However, it may not be suitable for substrates that are sensitive to acidic conditions. commonorganicchemistry.com

Another approach involves the use of trimethylchlorosilane (TMSCl) in methanol, which has been shown to be an efficient system for the esterification of various amino acids at room temperature, often providing yields comparable to or higher than the thionyl chloride method. mdpi.com

Carbodiimide-Mediated Esterification

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used as coupling agents in the formation of ester and amide bonds. wikipedia.org In this method, the carboxylic acid reacts with the carbodiimide (B86325) to form an O-acylisourea intermediate, which is a highly activated species. wikipedia.org This intermediate then reacts with an alcohol to form the desired ester. To enhance yields and minimize side reactions like the formation of stable N-acylureas, additives such as N-hydroxysuccinimide or N-hydroxybenzotriazole are often incorporated. wikipedia.org The Steglich esterification, which utilizes DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a well-known variation that is particularly useful for acid-sensitive substrates. commonorganicchemistry.com

Microwave-Assisted Esterification Utilizing Modified Mukaiyama's Reagents

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including esterification. mdpi.comnih.gov The use of Mukaiyama's reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, has been adapted for microwave-assisted esterification. mdpi.comnih.govenamine.net In a study focused on the esterification of N-acetyl-L-phenylalanine, a model reaction, it was found that microwave irradiation was more effective than conventional heating. mdpi.comnih.gov To create a "greener" process, the original solid Mukaiyama's reagent was modified into ionic liquids by changing its anion. mdpi.comnih.gov This modification, along with the use of 1-methylimidazole (B24206) as a base and an excess of the alcohol as the solvent, significantly enhanced the reaction. mdpi.comnih.gov This approach not only speeds up the reaction but also allows for the use of more environmentally benign solvents. mdpi.comnih.gov

Enzyme-Catalyzed Esterification for Specific Analogues

Enzymatic methods offer a high degree of specificity and are particularly valuable for the synthesis of chiral compounds, as they can often proceed with high enantioselectivity. Lipases are commonly used enzymes for esterification reactions due to their stability and ability to function in non-aqueous media. researchgate.netresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is a well-studied enzyme known for its high selectivity and catalytic activity in ester synthesis. researchgate.net These enzymatic reactions are often performed under mild conditions, which helps to preserve sensitive functional groups within the molecule. organic-chemistry.org Microwave-assisted enzymatic esterification has also been explored to enhance reaction rates. nih.gov While highly selective, enzymatic methods can sometimes be limited by factors such as enzyme stability and the need for specific solvent systems. mdpi.com

N-Methylation Strategies and Their Optimization

The introduction of a methyl group onto the nitrogen atom of phenylalanine methyl ester is a critical step in forming the final product. Reductive amination is a primary strategy for this transformation.

Reductive Amination Techniques

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing N-methylated amino esters, this reaction typically involves the reaction of an α-amino methyl ester with an aldehyde (in this case, formaldehyde (B43269) or a formaldehyde equivalent) to form an intermediate imine, which is then reduced in situ to the desired N-methylated product. chimia.chmasterorganicchemistry.com This method is favored because it avoids the over-alkylation that can occur with direct alkylation methods using alkyl halides. masterorganicchemistry.com

Alkylation with Methylating Agents (e.g., Dimethyl Sulfate (B86663)/Sodium Hydride)

Direct N-methylation of amino acid esters is a fundamental transformation. A practical and efficient method for the N-methylation of amino acid derivatives involves the use of dimethyl sulfate as the methylating agent in the presence of sodium hydride (NaH). nih.gov In this reaction, sodium hydride functions as a strong base to deprotonate the secondary amine of the phenylalanine ester, generating a highly nucleophilic amide anion. This anion then readily attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction to form the N-methylated product.

The process is often carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.org Interestingly, the addition of a catalytic amount of water has been shown to accelerate the reaction. nih.gov It is proposed that water reacts with sodium hydride to generate a highly reactive, finely dispersed form of sodium hydroxide (B78521), which serves as the active base, leading to faster reaction rates compared to powdered sodium hydroxide itself. nih.gov While effective, caution is warranted as mixtures of sodium hydride with solvents like DMF and DMSO can exhibit thermal instability, posing potential explosion hazards, particularly at elevated temperatures. acs.org

The general scheme for this methylation is as follows:

Deprotonation: R-NH-R' + NaH → R-N⁻-R' Na⁺ + H₂

Alkylation: R-N⁻-R' Na⁺ + (CH₃)₂SO₄ → R-N(CH₃)-R' + Na(CH₃SO₄)

This method is applicable to a range of amino acid derivatives for the synthesis of their N-methylated counterparts. nih.govresearchgate.net

Asymmetric Synthesis of Chiral Phenylalanine Derivatives

The creation of enantiomerically pure α-amino acids is a cornerstone of modern organic synthesis. Several powerful methods have been developed to control the stereochemistry at the α-carbon.

Enantioselective α-Alkylation of Glycine (B1666218) Schiff Bases

A highly successful strategy for the asymmetric synthesis of α-amino acids is the alkylation of glycine Schiff base enolates. acs.orgacs.org In this approach, a Schiff base is formed between a glycine ester (e.g., glycine tert-butyl ester) and a ketone, typically benzophenone. acs.org The resulting imine enhances the acidity of the α-protons of the glycine moiety.

Upon treatment with a base, the Schiff base is deprotonated to form a planar enolate. The key to asymmetry is the use of a chiral catalyst that complexes with this enolate, creating a chiral environment. acs.org This chiral complex then reacts with an electrophile, such as benzyl (B1604629) bromide, to introduce the side chain (in this case, for phenylalanine). The chiral catalyst shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thereby leading to the preferential formation of one enantiomer of the α-alkylated product. sigmaaldrich.com After alkylation, the Schiff base is hydrolyzed under acidic conditions to release the desired α-amino acid ester with high enantiomeric purity. acs.org

Chiral Phase-Transfer Catalysis (e.g., Cinchona Alkaloid Quaternary Ammonium (B1175870) Salts)

Phase-transfer catalysis (PTC) is an exceptionally practical methodology for the enantioselective alkylation of glycine Schiff bases. acs.orgmdpi.comacs.org This technique is advantageous due to its mild reaction conditions, operational simplicity, and the use of inexpensive reagents. acs.org The most effective and widely used chiral phase-transfer catalysts for this purpose are derived from Cinchona alkaloids, such as cinchonidine (B190817) and its pseudoenantiomer, cinchonine. mdpi.comelsevierpure.com

These alkaloids are converted into quaternary ammonium salts, often by N-alkylation with a benzyl or anthracenyl-methyl group. sigmaaldrich.commdpi.com In the reaction, which is typically run in a biphasic system (e.g., toluene (B28343) and aqueous NaOH), the catalyst transports the glycine enolate from the aqueous phase to the organic phase where the alkylation occurs. acs.org The enantioselectivity arises from the formation of a tightly bound, chiral ion pair between the enolate and the quaternary ammonium cation of the catalyst. sigmaaldrich.com The rigid structure of the Cinchona alkaloid creates a well-defined chiral pocket that dictates the trajectory of the incoming alkylating agent. sigmaaldrich.com Dimeric Cinchona alkaloid catalysts have been developed that show even greater efficiency and enantioselectivity. elsevierpure.com

Below is a table summarizing representative results for this method.

| Catalyst Type | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee %) |

| Cinchonidine-derived Quat Salt | Benzyl Bromide | ~95 | >90 |

| N-Arylmethyl Cinchonidinium Salt | Benzyl Bromide | High | up to 99 |

| Dimeric Cinchona Alkaloid Salt | Various Alkyl Halides | High | 97-99 |

| Calixarene-strapped Cinchona Catalyst | Benzyl Bromide | ~98 | 99.9 |

Data compiled from multiple sources for illustrative purposes. acs.orgsigmaaldrich.commdpi.comelsevierpure.com

Biocatalytic Approaches for Resolution and Synthesis (e.g., α-Chymotrypsin)

Biocatalysis offers a powerful and highly selective alternative for obtaining enantiomerically pure compounds. Enzymes operate in mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity. For the preparation of chiral phenylalanine derivatives, the enzyme α-chymotrypsin has been effectively employed in kinetic resolution processes. nih.gov

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed one. α-Chymotrypsin is a hydrolase that preferentially catalyzes the hydrolysis of the L-enantiomer of certain amino acid derivatives, particularly esters and amides of aromatic amino acids like phenylalanine. nih.govnih.gov

In a typical procedure, a racemic mixture of an N-protected phenylalanine ester (e.g., N-acetyl-L,D-phenylalanine methyl ester) is incubated with α-chymotrypsin in an aqueous buffer. The enzyme selectively hydrolyzes the L-ester to the corresponding L-carboxylic acid, while leaving the D-ester largely unreacted. nih.gov The reaction is stopped before completion (ideally at ~50% conversion), and the resulting mixture of the L-acid and the D-ester can be easily separated based on their different chemical properties (e.g., by extraction). This method provides access to both the L-acid and the D-ester in high enantiomeric purity.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. numberanalytics.com After the key stereocenter-forming step, the auxiliary is cleaved, yielding the desired enantiomerically enriched product. numberanalytics.com

Several types of chiral auxiliaries have been successfully applied to the synthesis of α-amino acids. researchgate.net Prominent examples include Evans oxazolidinones and pseudoephedrine amides. harvard.edu For instance, a glycine unit can be N-acylated with a chiral pseudoephenamine auxiliary. harvard.edu The resulting amide can be deprotonated at the α-carbon to form a chiral enolate, where the conformation is rigidly controlled by the auxiliary. Subsequent alkylation with an electrophile (like benzyl bromide) proceeds with high diastereoselectivity because the auxiliary's steric bulk blocks one face of the enolate. harvard.edu Finally, the auxiliary is removed, typically by hydrolysis, to release the α-alkylated amino acid in high enantiomeric excess. harvard.edursc.org This method allows for the predictable synthesis of either the (R) or (S) enantiomer by selecting the appropriate enantiomer of the chiral auxiliary. harvard.edu

| Auxiliary Type | Substrate | Diastereomeric Ratio (d.r.) |

| Pseudoephenamine | Glycine amide | >95:5 |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Glycine-Ni(II) complex | High |

| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Piperazinedione enolate | High |

Data compiled from multiple sources for illustrative purposes. harvard.edursc.orgtcichemicals.com

Synthesis of Precursors and Intermediates to the Compound

The efficient synthesis of methyl 2-methyl-N-phenylalaninate and its analogues relies heavily on the strategic preparation of key precursors and intermediates. These foundational molecules provide the necessary structural components that are later assembled into the final target compounds. Common strategies often involve the modification of the amino acid phenylalanine or the construction of N-methylated derivatives.

One of the primary precursors is L-phenylalanine methyl ester . A standard and high-yielding laboratory method for its preparation involves the direct esterification of L-phenylalanine. For instance, treating L-phenylalanine with thionyl chloride in methanol at 0°C, followed by stirring at room temperature, yields L-phenylalanine methyl ester hydrochloride in high purity after recrystallization. rsc.org This straightforward Fischer esterification provides a crucial building block for subsequent N-alkylation or acylation reactions. Another approach utilizes a saturated aqueous solution of sodium bicarbonate and methylene (B1212753) chloride with L-phenylalanine methyl ester hydrochloride to produce the corresponding ester. orgsyn.org

The synthesis of N-methyl-L-phenylalanine is another critical pathway. Various protocols have been developed for the N-methylation of amino acids. asianpubs.org A widely used strategy involves the formation and subsequent reductive cleavage of oxazolidinone intermediates. asianpubs.orgresearchgate.net This method is effective for a range of amino acids and provides the N-methylated product in a form suitable for peptide synthesis. researchgate.net Alternative N-methylation strategies include the Fukuyama amine synthesis, which can be used to prepare N-methyl-L-phenylalanine methyl ester directly. asianpubs.org This involves the reaction of L-phenylalanine methyl ester hydrochloride with 2-nitrobenzenesulfonyl chloride, followed by methylation and subsequent deprotection.

For the synthesis of more complex analogues, multi-step sequences starting from protected amino acids are common. A versatile route begins with Boc-protected amino acids. nih.gov This allows for the formation of an initial amide bond, followed by the removal of the Boc protecting group with an acid like trifluoroacetic acid (TFA). A second amide bond can then be formed using a different coupling reagent. nih.gov This modular approach enables the systematic derivatization of the core structure.

The table below summarizes key synthetic methods for important precursors.

| Precursor/Intermediate | Starting Material | Reagents and Conditions | Yield | Reference |

| L-Phenylalanine methyl ester hydrochloride | L-Phenylalanine | Thionyl chloride, Methanol, 0°C to room temp. | 97% | rsc.org |

| (S)-2-[2-(Methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester | L-phenylalanine methyl ester hydrochloride | Methyl malonyl chloride, NaHCO₃ (sat. aq.), Methylene chloride | 98% | orgsyn.org |

| N-(2-Nitrobenzenesulfonamide)L-phenylalanine methyl ester | L-phenylalanine methyl ester hydrochloride | 2-Nitrobenzenesulfonyl chloride, Et₃N, Dichloromethane | 97.8% | asianpubs.org |

| N-Methylphenylalaninol | N-methylformyl-L-phenylalanine methyl ester | LiAlH₄, THF, reflux | 90% | rsc.org |

Modern Synthetic Innovations and Green Chemistry Aspects in Preparation

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. This trend has also impacted the preparation of amino acid derivatives like this compound, with a focus on green chemistry principles such as the use of renewable feedstocks, less hazardous reagents, and energy-efficient processes.

A prominent example of a green synthetic route is the use of biocatalysis and fermentation. Engineered microorganisms can be harnessed to produce N-methylated amino acids directly from simple carbon sources. Researchers have successfully engineered Corynebacterium glutamicum for the de novo production of N-methylphenylalanine from phenylpyruvate through reductive methylamination. nih.gov This fermentative approach avoids the use of toxic reagents and often results in high enantiopurity, addressing some of the major drawbacks of traditional chemical synthesis, such as low yields and over-methylation. nih.gov The process can utilize glucose or xylose as a carbon source, further enhancing its green credentials. nih.gov

Another area of innovation lies in the development of novel reaction methodologies that minimize waste and improve efficiency. Photomediated reactions, for example, offer a sustainable alternative to conventional heating. The Zimmerman–O'Connell–Griffin (ZOG) rearrangement, a photochemical process, can be used to generate ketene (B1206846) intermediates for amide synthesis and the functionalization of α-amino acids and peptides. rsc.org This method relies on light energy to activate the reactants, potentially reducing the need for chemical coupling reagents and simplifying purification processes. rsc.org

The choice of solvents and catalysts also plays a crucial role in the greenness of a synthetic process. The development of reactions that can be performed in greener solvents like water, acetone (B3395972), or ionic liquids, or even in the vapor phase over recyclable catalysts, is a key goal. nih.gov For instance, the synthesis of pyridine (B92270) derivatives has been achieved in a single step in the vapor phase over microporous and mesoporous molecular sieve catalysts, which are highly efficient and can be regenerated. rsc.org While not directly applied to this compound, this principle of using solid acid catalysts can be extended to various organic transformations, reducing the use of corrosive and difficult-to-recycle homogeneous catalysts.

The table below highlights modern and green approaches relevant to the synthesis of the target compound and its precursors.

| Synthetic Approach | Key Features | Advantages | Potential Application | Reference |

| Fermentative Production | Use of engineered Corynebacterium glutamicum | Sustainable production from renewable feedstocks (glucose, xylose), high enantiopurity, avoids toxic reagents. | Synthesis of N-methylphenylalanine. | nih.gov |

| Photomediated ZOG Rearrangement | Utilizes light to generate reactive ketene intermediates. | Reagent-free activation, potential for late-stage functionalization, high yields, often requires no column chromatography. | Amide bond formation and peptide functionalization. | rsc.org |

| Vapor-Phase Catalysis | Use of solid molecular sieve catalysts. | Single-step reaction, high efficiency, recyclable catalyst, solvent-free conditions. | Synthesis of heterocyclic analogues. | rsc.org |

Chemical Reactivity and Mechanistic Studies of Methyl 2 Methyl N Phenylalaninate

Reaction Pathways and Transformation Mechanisms

The reactivity of Methyl 2-methyl-N-phenylalaninate is primarily dictated by the ester and the secondary amine groups within its structure. These functional groups are susceptible to a variety of transformations, including hydrolysis, amidation, and nucleophilic substitution reactions.

Hydrolysis Reactions of the Ester Moiety

The ester group in this compound can undergo hydrolysis, a reaction that involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of an aqueous solution of sodium hydroxide (B78521) (NaOH), the methyl ester group is hydrolyzed to form the corresponding carboxylate salt. acs.org This reaction is typically carried out in a solvent mixture, such as DMF/water. acs.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and methanol (B129727).

Acid-catalyzed hydrolysis, on the other hand, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. While less common in synthetic applications for this specific compound, the principles of acid-catalyzed ester hydrolysis are well-established. researchgate.net

Enzymatic hydrolysis of similar amino acid esters, such as L-phenylalanine methyl ester, has also been studied. For instance, the enzyme thrombin has been shown to hydrolyze L-phenylalanine methyl ester. cdnsciencepub.com

Amidation and Peptide Coupling Reactions

The amino and carboxyl groups of this compound and its hydrolyzed form, respectively, are key to its participation in amidation and peptide coupling reactions. These reactions are fundamental to the synthesis of peptides and other amide-containing molecules.

To form a peptide bond, the carboxylic acid of one amino acid derivative is activated and then reacted with the amino group of another. In the context of this compound, its amino group can act as a nucleophile to attack an activated carboxylic acid. Conversely, after hydrolysis of its ester, the resulting carboxylic acid can be activated for coupling with another amine.

Common coupling reagents used in these reactions include HOBt (Hydroxybenzotriazole) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in the presence of a base like DIPEA (N,N-Diisopropylethylamine). acs.org Another method involves the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent. nih.gov The mechanism generally involves the formation of an active ester or a similar activated species that is readily attacked by the amine nucleophile. nih.gov

It is important to note that the conditions for amidation, particularly the choice of base, can sometimes lead to racemization of the chiral center in phenylalanine derivatives. nih.gov

The following table summarizes some common peptide coupling reagents and their applications in the context of phenylalanine derivatives.

| Coupling Reagent | Base | Application | Reference |

| HOBt/HBTU | DIPEA | Coupling of a carboxylic acid with an amine to form an amide bond. | acs.org |

| TBTU | DIPEA, Pyridine (B92270) | Diastereoselective amidation of N-acetyl-l-phenylalanine. | nih.gov |

| EDC/HOBt | Incorporation of a carboxylic acid into a peptide scaffold. | nih.gov | |

| HCTU | NMM | Incorporation of a phenylalanine analogue into a peptide scaffold. | nih.gov |

This table is interactive. Click on the headers to sort.

Nucleophilic Substitution Reactions

The nitrogen atom of the secondary amine in this compound can act as a nucleophile in substitution reactions. For instance, it can react with electrophiles such as alkyl halides.

A notable example is the reaction with benzyl (B1604629) iodide in the presence of a base like lithium hydroxide (LiOH) in a solvent such as dimethylformamide (DMF). acs.org In this reaction, the nitrogen atom displaces the iodide ion from the benzyl group, forming a new carbon-nitrogen bond. This results in the N-benzylation of the amino acid ester.

Complexation and Coordination Chemistry

The presence of nitrogen and oxygen donor atoms in this compound allows it to act as a ligand in the formation of metal complexes.

Role as a Ligand in Metal Complexes (e.g., Copper(II) Complexes)

Amino acid esters are known to form stable complexes with various transition metals, including copper(II). rsc.org While specific studies on this compound complexes are not extensively detailed in the provided search results, the behavior of similar phenylalanine derivatives provides a strong indication of its coordination potential.

In general, amino acid derivatives can coordinate to a metal center through the nitrogen atom of the amino group and the carbonyl oxygen atom of the ester or carboxylate group, acting as a bidentate ligand. The formation of such complexes is often characterized by changes in spectroscopic properties, such as UV-Vis spectra. rsc.org

The synthesis of these complexes typically involves reacting a salt of the metal, such as copper(II) chloride or perchlorate, with the ligand in a suitable solvent. rsc.org The resulting complexes can have various geometries, such as octahedral or square planar, depending on the metal ion, the ligand, and the presence of other coordinating species. nih.gov

Coordination Modes and Ligand Field Effects

When this compound acts as a ligand, it can adopt different coordination modes. The most common would be as a bidentate N,O-chelate. The coordination of the ligand to a transition metal ion results in the splitting of the metal's d-orbitals, an effect described by ligand field theory. wikipedia.org

The electronic transitions between the split d-orbitals are responsible for the characteristic colors of many transition metal complexes and can be observed in their electronic absorption spectra. escholarship.org The specific energies of these transitions provide information about the ligand field splitting and the geometry of the coordination sphere.

Based on a comprehensive review of available scientific literature, there is a notable scarcity of specific research focused on "this compound" corresponding to the detailed outline provided. The existing body of research primarily addresses related but structurally distinct compounds such as methyl L-phenylalaninate, N-methylphenylalanine, and other phenylalanine derivatives.

Consequently, it is not possible to provide a scientifically accurate article that strictly adheres to the requested sections on the synthesis of metal chelates, specific catalytic applications, and derivatization reactions for "this compound" due to the lack of dedicated studies on this particular molecule.

To generate content for the specified outline would require extrapolation from unrelated compounds, which would not meet the standards of scientific accuracy and specificity requested. Information on the following topics for this compound is not available in the reviewed scientific literature:

Derivatization and Functionalization Reactions

Reactions at the Amino Group:There is no specific literature on derivatization at the amino group of this compound.

Therefore, in adherence to the principles of providing accurate and factual information, the requested article cannot be generated.

Transformations at the Carboxyl Group

The ester functionality of this compound is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the cleavage of the methyl ester to yield the corresponding carboxylic acid or its conversion into other esters or amides. Furthermore, the carboxyl group can be reduced to the corresponding primary alcohol. Mechanistic considerations for these reactions often involve the formation of a tetrahedral intermediate, with the reaction outcome being influenced by factors such as the nature of the nucleophile, the catalyst employed, and the reaction conditions.

Hydrolysis

The hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, 2-amino-2-methyl-3-phenylpropanoic acid, can be achieved under both acidic and basic conditions.

Under basic conditions, saponification is a common method. This reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the free carboxylic acid. The steric hindrance provided by the α-methyl group may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the hydrolysis of unhindered amino acid esters.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. This process is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Table 1: Representative Conditions for the Hydrolysis of Amino Acid Methyl Esters

| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Reference |

| NaOH | H₂O/MeOH | 25-80 | 1-24 h | General Knowledge |

| LiOH | THF/H₂O | 0-25 | 1-12 h | General Knowledge |

| HCl (aq) | H₂O | Reflux | 4-48 h | General Knowledge |

| H₂SO₄ (aq) | H₂O | Reflux | 4-48 h | General Knowledge |

Note: This table represents general conditions for the hydrolysis of amino acid esters. Specific conditions for this compound may vary due to the α-methyl group.

Transesterification

Transesterification involves the conversion of the methyl ester of this compound into a different ester by reacting it with another alcohol in the presence of a catalyst. This reaction is typically catalyzed by either an acid or a base.

In acid-catalyzed transesterification, the mechanism is analogous to that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The equilibrium nature of the reaction necessitates the use of a large excess of the reactant alcohol or the removal of methanol as it is formed to drive the reaction to completion.

Base-catalyzed transesterification proceeds via the nucleophilic attack of an alkoxide ion on the ester carbonyl. The alkoxide is generated by the reaction of the alcohol with a strong base. The steric bulk at the α-position of this compound can significantly impede the approach of the incoming alcohol, making this transformation challenging, especially with bulky alcohols.

Enzymatic transesterification, using lipases or proteases, offers a milder and often more selective alternative. These biocatalysts can operate under neutral conditions and can exhibit high chemoselectivity and enantioselectivity. However, the substrate scope of enzymes can be limited, and the α-methyl group might hinder the binding of the substrate to the enzyme's active site.

Amidation

The formation of an amide from this compound involves the reaction of the ester with an amine. This reaction is generally slower than the reaction of an acyl chloride or an anhydride (B1165640) with an amine and often requires elevated temperatures or the use of a catalyst.

Direct aminolysis, where the ester is heated with an amine, can be effective for simple, unhindered amines. However, for less reactive amines or to achieve milder reaction conditions, coupling agents are often employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be used to activate the corresponding carboxylic acid (obtained after hydrolysis of the ester) for amide bond formation. Alternatively, the direct conversion of the ester to an amide can be facilitated by the use of specific reagents like N,N-dimethylaluminum amide or through Lewis acid catalysis.

The steric hindrance at the α-carbon of this compound is a critical factor in amidation reactions. The bulky environment around the carbonyl group can make the approach of the amine nucleophile difficult, potentially leading to lower yields or requiring more forcing conditions compared to less substituted amino acid esters.

Table 2: Common Coupling Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent | Activating Agent | Byproducts | Key Features |

| Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. |

| HATU | Forms an active ester | Tetramethylurea | High coupling efficiency, low racemization. |

| HBTU | Forms an active ester | Tetramethylurea | Similar to HATU, widely used. |

| EDC·HCl | Water-soluble carbodiimide (B86325) | Water-soluble urea | Easy workup, suitable for aqueous media. |

Note: These reagents are used with the corresponding carboxylic acid, which would first need to be produced by hydrolysis of the methyl ester.

Reduction

The methyl ester group of this compound can be reduced to the corresponding primary alcohol, 2-amino-2-methyl-3-phenyl-1-propanol. Strong reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon, followed by the elimination of a methoxide-aluminum species and further reduction to the primary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can be used in combination with certain additives or under specific conditions. Other reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can also be employed, sometimes allowing for partial reduction to the aldehyde under carefully controlled conditions, although this is often difficult to achieve with esters. The presence of the α-methyl group is not expected to significantly hinder the reduction with powerful reagents like LiAlH₄.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For Methyl 2-methyl-N-phenylalaninate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the various protons in the molecule. Based on data from analogous compounds, the following table outlines the predicted chemical shifts (δ) and multiplicities. hepvs.chntu.ac.uk

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Phenyl-H | 7.20-7.35 | Multiplet | The five aromatic protons of the phenyl ring are expected to resonate in this region. |

| O-CH₃ | ~3.70 | Singlet | The three protons of the methyl ester group will appear as a sharp singlet. |

| N-CH₃ | ~2.80 | Singlet | The three protons of the N-methyl group are predicted to be a singlet. |

| α-CH | No proton present | - | The alpha-carbon is quaternary in this compound. |

| α-CH₃ | ~1.50 | Singlet | The three protons of the methyl group at the alpha-carbon would appear as a singlet. |

| β-CH₂ | ~3.00-3.30 | Multiplet (AB quartet) | The two diastereotopic protons on the beta-carbon will likely appear as a complex multiplet. |

This data is inferred from spectral data of related compounds and may vary from experimentally obtained values.

Carbon (¹³C) NMR Spectroscopy for Structural Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The predicted ¹³C NMR chemical shifts for this compound, based on its analogs, are summarized below. hepvs.chntu.ac.uk

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~172 |

| Aromatic C (quaternary) | ~137 |

| Aromatic C-H | ~127-129 |

| α-C | ~60 |

| O-CH₃ | ~52 |

| β-C | ~38 |

| N-CH₃ | ~32 |

| α-CH₃ | ~22 |

This data is inferred from spectral data of related compounds and may vary from experimentally obtained values.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would be expected to show correlations between the β-CH₂ protons and the aromatic protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. For instance, the signal for the O-CH₃ protons would show a cross-peak with the O-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) C-H correlations. Key expected correlations would include the N-CH₃ protons to the α-carbon and the carbonyl carbon, and the α-CH₃ protons to the α-carbon, β-carbon, and the carbonyl carbon.

Dynamic NMR for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of this compound, such as restricted rotation around the C-N bond or the phenyl group. Temperature-dependent NMR experiments could reveal information about the energy barriers associated with these rotational processes. However, no specific dynamic NMR studies for this compound have been reported in the reviewed literature.

Vibrational Spectroscopy

Vibrational spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The predicted vibrational frequencies are based on data from similar molecules. ntu.ac.ukorgsyn.org

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | ~1735 | Strong |

| C-H (Aromatic) | ~3030 | Medium-Weak |

| C-H (Aliphatic) | ~2850-2960 | Medium |

| C=C (Aromatic) | ~1450-1600 | Medium-Weak |

| C-O (Ester) | ~1170-1280 | Strong |

| C-N | ~1000-1250 | Medium |

This data is inferred from spectral data of related compounds and may vary from experimentally obtained values.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides insight into the vibrational modes of a molecule, which are specific to its structure and bonding. For this compound, the Raman spectrum would be characterized by several key vibrational bands originating from its distinct functional groups: the phenyl ring, the amide linkage, the ester group, and the aliphatic portions.

Phenyl Ring Vibrations: A strong band around 1003 cm⁻¹ corresponding to the symmetric ring breathing mode of the monosubstituted benzene (B151609) ring. Other characteristic bands for the phenyl group would appear in the 1580-1610 cm⁻¹ region (C=C stretching) and around 620 cm⁻¹ (ring deformation).

Amide Vibrations: The amide group, formed from the N-acylation, would produce characteristic Amide I (mainly C=O stretch) and Amide III (C-N stretch and N-H bend) bands. The Amide I band is expected in the region of 1640-1680 cm⁻¹, while the Amide III band would be found between 1250 cm⁻¹ and 1350 cm⁻¹.

Ester Group Vibrations: The methyl ester group would show a characteristic C=O stretching vibration typically between 1735 cm⁻¹ and 1750 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. The molecular formula for this compound is C₁₁H₁₅NO₂. Its exact mass can be calculated and confirmed using HRMS.

Table 1: Calculated Exact Mass for this compound

| Molecular Formula | Ion Species | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₁H₁₅NO₂ | [M+H]⁺ | 194.11756 |

| C₁₁H₁₅NO₂ | [M+Na]⁺ | 216.09951 |

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is crucial for unambiguous identification in complex samples. Techniques like MALDI-FTICR-MSI have been used to study related phenylalanine metabolites with high mass resolution. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion of this compound) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. This fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of this compound is expected to occur at the most labile bonds, primarily the ester and amide linkages, as well as the bond between the alpha-carbon and the benzyl (B1604629) group. Analysis of related compounds like L-phenylalanine methyl ester and N-acetyl-L-phenylalanine methyl ester provides a basis for predicting these fragmentation pathways. researchgate.netnist.gov

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 194.12)

| Predicted Fragment (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|

| 135.08 | - C₂H₅O₂ (Methyl formate) | Loss of the methyl ester group |

| 120.08 | - C₃H₅NO (N-methylacetamide) | Cleavage of the amide bond |

| 103.05 | - C₄H₈NO₂ | Loss of the acylated amino acid portion, leaving the tropylium (B1234903) ion |

| 91.05 | - C₅H₈NO₂ | Formation of the tropylium ion (benzyl cation) |

Electronic Absorption and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The primary chromophore in this compound is the phenyl group.

Similar to phenylalanine, this compound is expected to exhibit characteristic absorption bands corresponding to π → π* transitions of the benzene ring. researchgate.net The electronic transitions of the amide and ester carbonyl groups occur at shorter wavelengths and may overlap with the phenyl absorptions.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Wavelength (λmax) | Transition | Origin |

|---|---|---|

| ~200-220 nm | π → π | Phenyl ring (E2 band) |

| ~250-270 nm | π → π | Phenyl ring (B band, fine structure) |

The exact position and intensity of these peaks can be influenced by the solvent polarity and the specific substitutions on the core phenylalanine structure.

Fluorescence and Phosphorescence Studies

Fluorescence spectroscopy can provide information on the electronic structure and environment of a molecule. Phenylalanine itself is a naturally fluorescent amino acid, although its quantum yield is typically low compared to tryptophan. researchgate.net The fluorescence arises from the relaxation of excited electrons in the phenyl ring.

Studies on phenylalanine derivatives have shown that their fluorescent properties can be modulated. nih.gov For this compound, excitation around its absorption maximum (~260 nm) would be expected to produce an emission spectrum characteristic of a monosubstituted benzene ring, likely with a maximum around 280-290 nm. The N-acylation and esterification could potentially influence the fluorescence quantum yield and lifetime through electronic and steric effects. While specific fluorescence data for this exact compound is not prominent in the literature, studies on other N-acylated aromatic amino acids suggest that these molecules are an active area of research. nih.gov Phosphorescence studies would require analysis at low temperatures and are less commonly reported for this class of compounds in standard analytical contexts.

X-ray Crystallography and Diffraction Analysis

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

No published studies utilizing single-crystal X-ray diffraction to determine the absolute stereochemistry or conformational properties of this compound were found.

Powder X-ray Diffraction for Polymorphism and Solid-State Characteristics

There is no available research on the polymorphism or solid-state characteristics of this compound studied by powder X-ray diffraction.

Advanced Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic derivatives)

A search for literature on the use of Electron Paramagnetic Resonance (EPR) spectroscopy for any paramagnetic derivatives of this compound yielded no results.

Rotational Spectroscopy (e.g., Millimeter-Wave, FTMW) for Gas-Phase Structure and Conformers

There are no documented studies applying rotational spectroscopy techniques to analyze the gas-phase structure and conformers of this compound.

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

No publications were found that apply Hirshfeld surface analysis or other advanced surface analysis techniques to investigate the intermolecular interactions of this compound.

Computational and Theoretical Investigations of Methyl 2 Methyl N Phenylalaninate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are favored for their balance of accuracy and computational cost, making them well-suited for studying molecules of this size. Functionals like B3LYP and B3PW91 are commonly employed to model the electronic structure and predict various molecular properties. nih.govhoffmanchemicals.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 2-methyl-N-phenylalaninate, this process involves calculating the forces on each atom and adjusting their positions until a stable structure with no net forces is achieved.

Table 1: Predicted Optimized Geometric Parameters for Methyl 2-methyl-L-phenylalaninate Note: These are hypothetical values based on studies of similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Cα - C' (ester) | ~1.53 Å |

| C' - O (ester) | ~1.35 Å | |

| C' = O (carbonyl) | ~1.21 Å | |

| N - Cα | ~1.47 Å | |

| Cα - CH₃ | ~1.54 Å | |

| Bond Angle | N - Cα - C' | ~112° |

| CH₃ - Cα - C' | ~110° | |

| O = C' - O | ~125° |

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

For this compound, key predicted vibrational bands would include:

N-H stretching: Around 3300-3400 cm⁻¹, characteristic of the amino group.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=O stretching: A strong absorption band for the ester carbonyl group, typically found around 1735-1750 cm⁻¹. nist.gov

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

N-H bending: Around 1600 cm⁻¹.

Comparing these predicted spectra with experimentally obtained IR or Raman spectra is a critical method for verifying the calculated structure. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) Note: These are hypothetical values based on DFT studies of related amino acid esters.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amine | 3350 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 |

| C-H Stretch (Aliphatic) | Methyl/Methylene (B1212753) | 2950-2990 |

| C=O Stretch | Ester Carbonyl | 1745 |

| N-H Bend | Amine | 1610 |

| C=C Stretch | Phenyl Ring | 1450, 1495, 1605 |

Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amino group. The LUMO is anticipated to be centered on the electron-deficient ester carbonyl group and the antibonding π-orbitals of the phenyl ring. The electron-donating nature of the added Cα-methyl group would likely raise the energy of the HOMO slightly, potentially reducing the HOMO-LUMO gap compared to the unmethylated analogue and subtly increasing its reactivity.

Table 3: Predicted Frontier Molecular Orbital Properties Note: These are hypothetical values based on DFT calculations of similar aromatic compounds.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Conformational Analysis and Potential Energy Surfaces

Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

The conformational preferences of phenylalanine esters are governed by a delicate balance of intramolecular interactions. nih.gov These include steric repulsion, which destabilizes crowded arrangements, and attractive forces like hydrogen bonds and hyperconjugation. nih.gov In this compound, a key stabilizing interaction is the potential for an intramolecular hydrogen bond between a hydrogen atom of the amino group (N-H) and the carbonyl oxygen (C=O) of the ester.

The presence of the Cα-methyl group introduces significant steric constraints that are not present in the parent molecule. nih.gov This steric clash restricts the free rotation around the N-Cα and Cα-C' bonds, favoring conformations that minimize the interaction between the Cα-methyl group, the benzyl (B1604629) side chain, and the ester group. These steric effects are often the dominant factor in determining the conformational landscape of α-methylated amino acids. nih.gov

The different conformations, or rotational isomers (rotamers), of this compound are defined by several key dihedral angles. The most important of these describe the rotation of the backbone (φ and ψ angles) and the orientation of the phenyl side chain (χ angles).

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process reveals the low-energy conformers as valleys on the surface and the transition states between them as saddle points. The energy difference between a valley and a saddle point represents the torsional barrier, or the energy required for rotation.

For α-methylated amino acids, the torsional barriers are generally higher than in their standard counterparts. enamine.net This increased rigidity is a well-known effect of α-methylation and is a common strategy in peptide design to lock a molecule into a specific, biologically active conformation. nih.gov The calculation of these barriers is essential for understanding the molecule's dynamic behavior and its accessible conformational states.

Table 4: Key Dihedral Angles and Hypothetical Rotational Energy Barriers

| Dihedral Angle | Description | Expected Rotational Barrier (kcal/mol) |

| φ (N-Cα) | Rotation around the Nitrogen - Alpha Carbon bond | 5 - 10 |

| ψ (Cα-C') | Rotation around the Alpha Carbon - Carbonyl Carbon bond | 4 - 8 |

| χ₁ (Cα-Cβ) | Rotation of the benzyl side chain | 2 - 5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to elucidate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. For a compound like this compound, computational chemistry could be employed to study various reactions, such as its synthesis, hydrolysis, or enzymatic transformations.

Transition State Characterization

The characterization of transition states is a cornerstone of understanding reaction mechanisms. Using methods like Density Functional Theory (DFT), computational chemists can locate the geometry of the highest energy point along a reaction coordinate, known as the transition state. For the formation of this compound, which could involve the acylation of methyl phenylalaninate, computational models would identify the structure of the transient species formed as the new N-C bond is created. Properties of this transition state, such as its bond lengths, angles, and vibrational frequencies, would be calculated. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Reaction Energetics and Kinetics Prediction

Once the stationary points on a potential energy surface (reactants, transition states, intermediates, and products) are optimized, their energies can be calculated to predict the thermodynamics and kinetics of a reaction. For instance, the esterification of N-(2-methyl)phenylalanine or the N-alkylation of methyl phenylalaninate could be modeled. The difference in energy between the reactants and the transition state would yield the activation energy, a key determinant of the reaction rate. Similarly, the energy difference between reactants and products would provide the reaction enthalpy. These calculations can be performed in the gas phase or, more realistically, in the presence of a solvent using implicit or explicit solvent models.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule like this compound can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules. By running simulations in different solvents (e.g., water, methanol (B129727), chloroform), it is possible to observe how the solvent shell organizes around the molecule and how this affects its preferred three-dimensional shape. For example, in a polar solvent, the molecule might adopt a more extended conformation to maximize solvent interactions with its polar groups (the ester and amide functionalities). In a nonpolar solvent, it might fold to minimize the exposure of these groups. These conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites.

Intermolecular Interactions in Solution and Solid States

In both solution and the solid state, intermolecular interactions govern the macroscopic properties of a substance. MD simulations and quantum chemical calculations can be used to study these interactions in detail. For closely related compounds like N-acetyl-L-phenylalanine methyl ester, crystallographic studies have revealed layered structures with distinct hydrophilic and hydrophobic regions. nih.gov The hydrophilic layers are stabilized by moderate N-H···O hydrogen bonds. nih.gov Within the hydrophobic layers, weak C-H···π interactions are observed. nih.gov It is highly probable that this compound would exhibit similar patterns of intermolecular interactions, with the amide and ester groups participating in hydrogen bonding and the phenyl ring engaging in π-stacking and C-H···π interactions.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role |

| Hydrogen Bonding | N-H (amide) | C=O (ester/amide) | Stabilization of crystal lattice, aggregation in solution |

| π-π Stacking | Phenyl ring | Phenyl ring | Contribution to crystal packing, formation of dimers/oligomers |

| C-H···π Interactions | Aliphatic C-H | Phenyl ring | Fine-tuning of molecular packing and conformation |

| van der Waals Forces | All atoms | All atoms | General cohesive forces |

Predictive Modeling of Chemical Behavior and Properties

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, can be used to estimate various chemical and physical properties of this compound without the need for experimental measurement. By building a model based on a dataset of structurally related compounds with known properties, it is possible to predict attributes such as solubility, lipophilicity (logP), and boiling point for the target molecule. These models typically use a set of calculated molecular descriptors that encode structural, electronic, and topological features of the molecules. While specific predictive models for this compound have not been reported, the methodology is well-established and could be readily applied.

Regioselectivity and Stereoselectivity Prediction

Theoretical predictions of regioselectivity and stereoselectivity for reactions involving this compound would rely on quantum chemical calculations. These methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and predicting outcomes. rsc.orgmdpi.comresearchgate.net

For a hypothetical reaction, such as an alkylation or acylation, computational models would be used to calculate the energy of all possible transition states leading to different regioisomers and stereoisomers. The transition state with the lowest calculated energy corresponds to the most likely reaction pathway, thus predicting the major product.

Table 1: Hypothetical Parameters for Selectivity Prediction

| Parameter | Computational Method | Predicted Outcome |

| Regioselectivity | Transition State Energy Calculation (DFT) | Identification of the most energetically favorable reaction site. |

| Stereoselectivity | Diastereomeric Transition State Modeling | Prediction of the dominant stereoisomer based on lower transition state energy. |

Factors influencing these predictions would include the steric hindrance provided by the N-phenyl and 2-methyl groups, as well as the electronic properties of the molecule. The "magic methyl" effect, where the addition of a methyl group can have profound conformational effects, could also be a subject of such computational analysis. rsc.org

Structure-Reactivity Relationships

The investigation of structure-reactivity relationships for this compound would involve analyzing how its molecular structure influences its chemical reactivity. Computational chemistry provides key descriptors for this purpose.

Table 2: Key Molecular Descriptors for Reactivity Analysis

| Descriptor | Definition | Relevance to Reactivity |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy and shape of these orbitals indicate the molecule's ability to act as a nucleophile or electrophile. |

| Electrostatic Potential (ESP) Map | A map of the electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Atomic Charges | Calculated distribution of electron charge among the atoms. | Helps to identify reactive sites for ionic reactions. |

By calculating these descriptors, researchers could predict how this compound would behave in different chemical environments. For instance, the analysis could reveal whether the nitrogen atom or the phenyl rings are more likely to participate in a given reaction. These theoretical insights are crucial for designing new synthetic routes and understanding reaction mechanisms. acs.orgresearchgate.net

Chirality and Stereochemical Control in Methyl 2 Methyl N Phenylalaninate Chemistry

Enantiomeric Purity and Optical Rotation Analysis

The enantiomeric purity of a sample of Methyl 2-methyl-N-phenylalaninate is a measure of the relative amounts of its two enantiomers. A sample containing an equal amount of both enantiomers is known as a racemic mixture and will not rotate plane-polarized light. csbsju.edu However, if one enantiomer is present in excess, the mixture will be optically active. csbsju.edu

The degree of this rotation, known as the observed rotation, is directly proportional to the enantiomeric excess (ee) of the sample. csbsju.edumasterorganicchemistry.com Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com The optical purity, expressed as a percentage, is a comparison of the specific rotation of the mixture to the specific rotation of a pure enantiomer. csbsju.edulibretexts.org The specific rotation is an intrinsic property of a chiral compound and is a standardized measure of its optical activity. libretexts.org

For instance, if a sample of a compound has an observed rotation that is 50% of the specific rotation of its pure enantiomer, it is said to have an optical purity of 50%, which corresponds to a 50% enantiomeric excess. csbsju.edulibretexts.org This means the mixture contains 75% of the major enantiomer and 25% of the minor enantiomer. csbsju.edulibretexts.org The relationship between these concepts can be summarized by the following equations:

Optical Purity (%) = (Observed Rotation / Specific Rotation of Pure Enantiomer) x 100 csbsju.edu

Enantiomeric Excess (%) = Optical Purity (%) csbsju.edumasterorganicchemistry.com

% Major Enantiomer = ee% + [(100 - ee%) / 2] csbsju.edu

% Minor Enantiomer = 100% - % Major Enantiomer csbsju.edu

Methods for Chiral Resolution

The separation of a racemic mixture of this compound into its individual enantiomers is a critical process known as chiral resolution. Several techniques can be employed to achieve this separation.

Classical Resolution Techniques

Classical resolution involves the use of a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers. rsc.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like crystallization. rsc.orgmdpi.com

A common approach is the formation of diastereomeric salts. For example, a racemic mixture of an amine like this compound could be treated with a chiral acid. The resulting salts, being diastereomers, will have different solubilities, allowing one to be selectively crystallized. After separation, the pure enantiomer can be recovered by removing the resolving agent. This method remains a widely used and cost-effective technique for large-scale enantiomeric separations in industrial settings. rsc.org An improved method for the chemical resolution of DL-phenylalanine methyl ester has been described using N-acetyl-D-phenylglycine as a resolving agent, which is readily available and easily recoverable. researchgate.net This process yielded D-phenylalanine methyl ester with a high optical purity of 98.1% and a yield of 81.2%. researchgate.net

Another classical technique is crystallization-induced asymmetric transformation (CIAT). This method involves the in-situ racemization of the unwanted enantiomer while the desired enantiomer selectively crystallizes from the solution. ut.ac.ir This process can theoretically convert the entire racemic mixture into a single enantiomer, leading to high yields and optical purity. ut.ac.ir For instance, the resolution of phenylalanine methyl ester derivatives has been achieved through CIAT by forming a salt with (2R,3R)-tartaric acid in the presence of 5-nitrosalicylaldehyde. ut.ac.ir

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, which are chiral biocatalysts, to preferentially catalyze a reaction with one enantiomer over the other. rsc.orgresearchgate.net This difference in reaction rates leads to an enrichment of the unreacted enantiomer and the formation of an enantiomerically pure product. rsc.org

A significant advantage of enzymatic resolution is the use of catalytic amounts of the resolving agent (the enzyme) under mild reaction conditions. rsc.org Hydrolytic enzymes, such as lipases and proteases, are commonly used for this purpose due to their broad substrate specificity and commercial availability. rsc.orgresearchgate.net For example, the enzyme α-chymotrypsin has been successfully employed for the kinetic resolution of racemic phenylalanine methyl ester. rsc.orgresearchgate.net The enzyme selectively hydrolyzes the L-enantiomer of the ester, leaving the D-enantiomer unreacted. researchgate.net The resulting product (the L-amino acid) and the unreacted substrate (the D-amino acid ester) can then be easily separated. rsc.org

Asymmetric Induction in Synthesis

Asymmetric induction, also known as asymmetric synthesis, is a strategy that aims to create a chiral product from an achiral starting material by influencing the stereochemical outcome of the reaction. This is achieved by using a chiral element during the synthesis.

Chiral Catalyst Design and Application

Chiral catalysts are instrumental in asymmetric synthesis. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. A notable example is the use of Cinchona alkaloid derivatives as phase transfer catalysts. nih.govmdpi.com These catalysts have been successfully used in the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce unnatural phenylalanine derivatives with excellent yields and high enantioselectivity. nih.gov

The stereochemistry of the final product can be controlled by selecting the appropriate pseudoenantiomeric catalyst. For instance, a cinchonine-derived catalyst can lead to the formation of the (R)-α-amino acid derivative, while a cinchonidine-derived catalyst can produce the (S)-α-amino acid derivative. nih.gov

The installation of a "magic methyl" group, a term referring to the strategic placement of a methyl group that can significantly alter a molecule's properties, has become a key focus in synthetic chemistry. rsc.org Various catalytic systems, including those based on cobalt and palladium, have been developed for the selective C-H methylation of sp2 and sp3 hybridized carbons. rsc.org

Chiral Environment Effects

The chiral environment in which a reaction takes place can significantly influence its stereochemical outcome. This environment can be created by the use of chiral solvents, additives, or by the inherent chirality of the reactants themselves.

For example, the self-assembly of chiral molecules can lead to the formation of nanostructures with a preferred helicity. Protoporphyrin IX derivatives modified with L-phenylalanine and D-phenylalanine have been shown to form different nanostructures depending on the solvent system used. researchgate.net Circular dichroism spectroscopy of these assemblies revealed that the derivative with L-phenylalanine exhibited a positive Cotton effect, while the D-phenylalanine derivative showed a negative Cotton effect, indicating the formation of helical structures with opposite handedness. researchgate.net

Computational studies have also shed light on the role of the chiral environment within an enzyme's active site. In the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase, steric effects between the substrate's α-methyl group and specific amino acid residues (L72 and M97) in the active site were identified as the key factors responsible for the observed stereoselectivity. nih.gov

Stereochemical Stability and Interconversion

The stereochemical integrity of chiral molecules like this compound is paramount, particularly when they are utilized as building blocks in stereoselective synthesis or as chiral ligands. The stability of the stereocenter at the α-carbon is susceptible to racemization, a process that leads to the loss of optical activity through the interconversion of enantiomers.

The primary mechanism for the racemization of α-amino acid esters involves the deprotonation of the α-hydrogen, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with equal probability, resulting in a racemic mixture. Several factors can influence the rate of this interconversion:

Basicity of the Medium: The presence of a base can significantly accelerate racemization by facilitating the removal of the acidic α-proton. nih.gov Even weak bases can promote this process, especially with prolonged exposure or at elevated temperatures. For instance, studies on the N-arylation of amino acid esters have shown that strong bases like sodium tert-butoxide can lead to complete racemization. nih.gov

Solvent Effects: The choice of solvent plays a crucial role in the stereochemical stability of amino acid esters. Polar aprotic solvents can stabilize the enolate intermediate, thereby increasing the rate of racemization. It has been noted that the binding affinity and selectivity of receptors for amino acid esters are highly dependent on the solvent's coordinating strength. nih.gov

Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher rate of racemization by providing the necessary activation energy for the deprotonation-reprotonation process.

N-Substitution: The nature of the substituent on the nitrogen atom also impacts stereochemical stability. In this compound, the N-phenyl group influences the acidity of the α-proton. While the amino group itself is not as easily protonated as in a free amino acid, which would inhibit enolization, the potential for base-catalyzed racemization remains a significant consideration during synthesis and handling. almerja.net

Research on the racemization of α-amino acid esters has shown that they can be racemized by dissolution in a mixture of aliphatic ketones and carboxylic acids, with acetone (B3395972) containing acetic acid being a particularly effective medium. nih.gov This highlights the importance of carefully selecting reaction and purification conditions to maintain the enantiomeric purity of compounds like this compound.

The following table summarizes the key factors that influence the stereochemical stability of α-amino acid esters, which are directly applicable to this compound.

| Factor | Influence on Racemization Rate | Rationale |

| Base | Increases | Facilitates the abstraction of the α-proton, leading to the formation of a planar enolate intermediate. nih.gov |

| Acid | Can increase, depending on conditions | While protonation of the amino group can protect against racemization, certain acidic conditions can catalyze enolization. almerja.net |

| Temperature | Increases | Provides the activation energy required for the deprotonation and reprotonation steps. |

| Solvent Polarity | Polar aprotic solvents can increase | Stabilization of the enolate intermediate promotes racemization. |

Stereochemical Aspects of Molecular Recognition (non-biological, e.g., in supramolecular chemistry)

The specific three-dimensional arrangement of atoms in this compound, particularly the presence of a chiral center and aromatic and polar functional groups, makes it a candidate for participation in non-biological molecular recognition events. This is a cornerstone of supramolecular chemistry, where non-covalent interactions drive the formation of well-defined, functional assemblies.

The key structural features of this compound that are pertinent to molecular recognition include:

The Chiral Center: The stereogenic α-carbon is the fundamental basis for enantioselective recognition. Chiral receptors can exhibit preferential binding to one enantiomer over the other through a combination of spatially oriented interactions.

The Phenyl Group: The aromatic ring can engage in π-π stacking interactions, which are crucial in the self-assembly of many supramolecular structures. digitellinc.comchinesechemsoc.org These interactions contribute to the stability and defined architecture of the resulting assemblies.

The N-H and C=O Moieties: The amide-like linkage and the ester group provide sites for hydrogen bonding, a highly directional and specific non-covalent interaction that is fundamental to molecular recognition and self-assembly processes. nih.gov

Derivatives of phenylalanine are widely explored as building blocks for low-molecular-weight gelators that form supramolecular hydrogels. nih.govacs.org These gels are formed through the self-assembly of the molecules into fibrous networks, driven by a combination of hydrogen bonding and π-π stacking. The chirality of the phenylalanine moiety can be translated to the macroscopic level, resulting in the formation of helical fibers. digitellinc.comchinesechemsoc.org While specific studies on this compound in this context are not prevalent, its structural similarity to other N-substituted phenylalanine derivatives suggests its potential for similar self-assembling behavior.

In the realm of chiral sensing, the enantiomers of a chiral molecule like this compound would be expected to interact differently with a chiral host or a chiral spectroscopic probe. For instance, chiral porphyrin-based receptors have been shown to discriminate between the enantiomers of amino acid esters through changes in their UV-Vis and circular dichroism (CD) spectra. mdpi.com The binding event, governed by a combination of coordinative bonds, hydrogen bonding, and π-stacking, is highly sensitive to the stereochemistry of the guest molecule.

The table below outlines the potential non-covalent interactions involving this compound and their role in molecular recognition.

| Interaction Type | Participating Functional Group(s) | Role in Molecular Recognition |

| π-π Stacking | Phenyl group | Directional interaction contributing to the stability of supramolecular assemblies. digitellinc.comchinesechemsoc.org |

| Hydrogen Bonding | N-H (donor), C=O (acceptor), Ester O (acceptor) | Highly specific and directional interactions that are key to host-guest binding and self-assembly. nih.gov |

| Dipole-Dipole Interactions | Ester and amide functionalities | Contribute to the overall binding affinity and organization within a supramolecular structure. |

| Steric Repulsion | Entire molecule | The overall shape and size of the molecule dictate the geometric fit with a chiral receptor, leading to enantioselectivity. |